molecular formula C22H26FN3O6S B2880056 N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-45-3

N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2880056
CAS No.: 872986-45-3
M. Wt: 479.52
InChI Key: SBQIFVSFLZNURI-UHFFFAOYSA-N
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Description

This compound is a bis-amide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 2-fluorophenylmethyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the methoxy and methyl substituents modulate lipophilicity and steric effects.

Properties

IUPAC Name

N'-[(2-fluorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-15-12-17(8-9-19(15)31-2)33(29,30)26-10-5-11-32-20(26)14-25-22(28)21(27)24-13-16-6-3-4-7-18(16)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIFVSFLZNURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the oxazinan ring, followed by the introduction of the methoxy-methylphenylsulfonyl group. The final step involves the coupling of the fluorobenzyl group with the oxalamide moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:

Compound Name Sulfonyl Group Substituents Amide Substituents Molecular Weight Key Properties/Use
Target Compound: N'-[(2-Fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-methoxy-3-methylphenyl 2-fluorophenylmethyl Not provided Enhanced lipophilicity (methyl), polarity (methoxy)
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide () 4-fluoro-2-methylphenyl 2-methoxybenzyl Not provided Higher electronegativity (fluoro), moderate solubility
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide () 4-fluorophenyl 2-methylpropyl 401.45 Lower steric hindrance, higher volatility
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () N/A (benzamide core) Trifluoromethyl, isopropoxy 323.3 Fungicide; relies on trifluoromethyl for target binding

Key Observations:

  • Steric Hindrance : The 3-methyl group on the benzenesulfonyl moiety (target) increases steric bulk, which may reduce binding to compact enzymatic pockets compared to the 4-fluoro analog in .
  • Biological Relevance : Flutolanil () demonstrates how trifluoromethyl groups enhance fungicidal activity via strong hydrophobic interactions, suggesting the target’s methyl and methoxy groups could be optimized for similar agrochemical roles .

Physicochemical and Functional Comparisons

  • Solubility : The methoxy group in the target compound likely improves solubility over fluoro-substituted analogs (e.g., ), aligning with ’s principle that polar substituents enhance hydrophilicity .
  • Metabolic Stability : Fluorine in and analogs may confer resistance to oxidative degradation, whereas the target’s methoxy group could be susceptible to demethylation, impacting half-life .

Research Findings and Implications

Structure-Activity Relationship (SAR) Trends

  • Fluoro vs. Methoxy : Fluorine’s electronegativity enhances binding to electron-rich enzyme pockets, whereas methoxy groups may improve solubility but reduce affinity .
  • Methyl Positioning : The 3-methyl group on the benzenesulfonyl ring (target) could hinder rotational freedom, affecting conformational stability during target engagement .

Biological Activity

N'-[(2-fluorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with biological targets involved in cancer progression and cell proliferation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxazinan ring and the introduction of the fluorophenyl and methoxy groups. The detailed synthetic pathway can be represented as follows:

  • Formation of the Oxazinan Ring : The precursor compounds are reacted under acidic conditions to form the oxazinan structure.
  • Substitution Reactions : The introduction of the 2-fluorophenyl and 4-methoxy-3-methylbenzenesulfonyl groups is achieved through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. Tubulin inhibitors are known to disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (μM)Mechanism
A27804.47Tubulin inhibition
MCF-752.8Cell cycle arrest at G2/M phase
A2780/RCISModerateInduces apoptosis

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound against various cancer cell lines:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines with IC50 values indicating potent antiproliferative effects.
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound induced G2/M phase arrest in cancer cells, suggesting a mechanism that interferes with mitotic progression.
  • Molecular Docking Studies : Docking simulations indicated favorable interactions between the compound and the colchicine-binding site on tubulin, corroborating its potential as a tubulin inhibitor.

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound:

  • Study on Analog Compounds : Research on related oxazinonaphthalene derivatives showed significant cytotoxicity against drug-resistant cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could reduce tumor growth in xenograft models, although specific data for this compound are still pending.

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